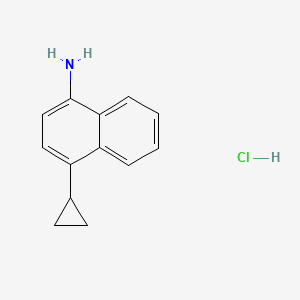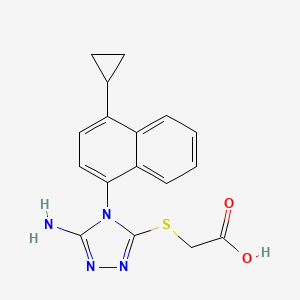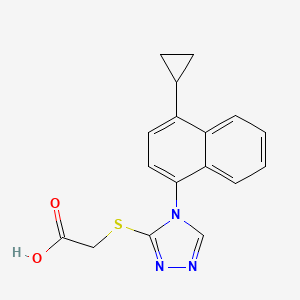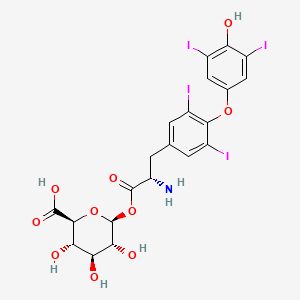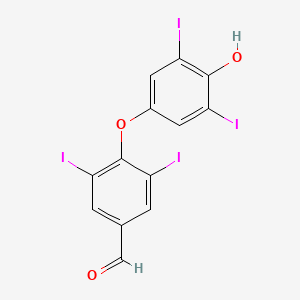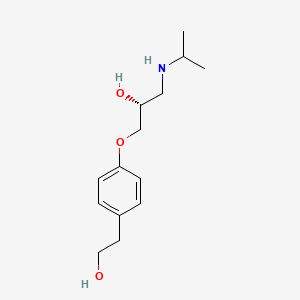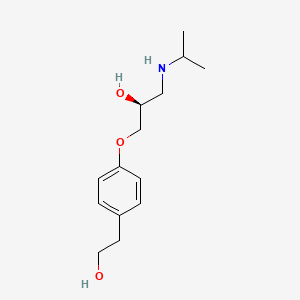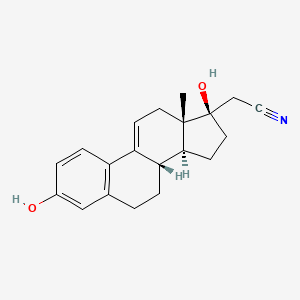
Dienogest Impurity G
Descripción general
Descripción
Dienogest EP Impurity G, with CAS No: 86153-38-0, is an impurity standard of Dienogest . Dienogest is a synthetic progestin, a type of hormone that mimics the actions of progesterone . It is used in hormonal contraceptives, particularly in combination with estrogen, to prevent pregnancy .
Synthesis Analysis
The synthesis of Dienogest involves several steps . The process for the preparation of Dienogest substantially free of impurities has been patented . The patent describes a novel process for the preparation and purification of Dienogest .Molecular Structure Analysis
Dienogest Impurity G has the molecular formula C20H23NO2 . Its molecular weight is 309.40 .Chemical Reactions Analysis
Dienogest acts on endometriosis by reducing the endogenous production of oestradiol and thereby suppresses the trophic effects of estradiol on both the eutopic and ectopic endometrium .Physical And Chemical Properties Analysis
Dienogest Impurity G has the molecular formula C20H23NO2 . Its molecular weight is 309.40 .Aplicaciones Científicas De Investigación
Transparent Conducting Oxides
Research on transparent conducting oxides (TCOs) often involves the study of impurity-doped metal oxides, including the use of impurities like Dienogest Impurity G. TCO films such as SnO2 and In2O3 have been developed using chemical and physical deposition methods, with impurities playing a critical role in their conductivity and transparency properties (Minami, 2000).
Semiconductor Research
In semiconductor research, impurities like Dienogest Impurity G are crucial in manipulating the electrical conductivity and optical properties of materials. The incorporation of impurities and intrinsic defects in semiconductors like zinc oxide (ZnO) has been a significant focus, affecting their applications in devices such as thin-film transistors, photodetectors, and light-emitting diodes (Janotti & Van de Walle, 2009).
Doping of Oxides
The study of n-type doping of oxides is another area where impurities are essential. For example, in materials like SnO2, CdO, and ZnO, interstitial hydrogen impurity forms a shallow donor, altering the material's conductive properties (Kılıç & Zunger, 2002).
Magnetic and Structural Properties
Research on the magnetic and structural properties of doped materials, such as Gd-doped ZnO, also highlights the role of impurities. The interactions between impurities and host materials can influence the material's magnetic behavior, which is crucial for applications in various technologies (Bantounas et al., 2014).
Impurity Profiling in Pharmaceuticals
In pharmaceuticals, impurity profiling is vital to ensure drug safety and efficacy. Techniques like chromatography and spectroscopy are used to identify and quantify impurities in drugs, which is critical for quality control and regulatory compliance (Görög et al., 1997).
Spectroscopic Properties of Doped Oxides
The spectroscopic properties of doped oxides, influenced by impurities, are crucial for applications in catalysis and electronic devices. Doped or defective oxides exhibit paramagnetic behavior and other properties that are significant for understanding and controlling complex systems in condensed matter science (Di Valentin & Pacchioni, 2014).
Safety And Hazards
Propiedades
IUPAC Name |
2-[(8S,13S,14S,17R)-3,17-dihydroxy-13-methyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h3,5-6,12,17-18,22-23H,2,4,7-10H2,1H3/t17-,18+,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEAVAOTAWKUPC-FUMNGEBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC=C3C(C1CCC2(CC#N)O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC=C3[C@H]([C@@H]1CC[C@]2(CC#N)O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dienogest Impurity G | |
CAS RN |
86153-38-0 | |
| Record name | STS-825 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086153380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | STS-825 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T4537YE2X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[5-Bromo-4-(1-cyclopropylnaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B601855.png)


